

Application Note: Measuring AMPK Activation with Compound 13

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Compound of Interest		
Compound Name:	AMPK activator 13	
Cat. No.:	B12375493	Get Quote

Introduction

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that plays a central role in regulating metabolic pathways.[1][2][3][4] As a heterotrimeric complex, it is activated under conditions of low cellular energy (high AMP:ATP ratio), subsequently switching on catabolic pathways to generate ATP and switching off anabolic, ATP-consuming processes.[1] Given its role in metabolic regulation, AMPK has emerged as a significant therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as cancer.

Compound 13 (C13) is a novel, cell-permeable prodrug that serves as a potent and selective activator of the $\alpha 1$ isoform of AMPK. Upon cellular uptake, C13 is metabolized to its active form, C2, which acts as an AMP analogue, allosterically activating AMPK. A secondary mechanism of action has also been proposed, whereby the metabolism of C13's protective groups to formaldehyde leads to mitochondrial dysfunction, an increase in the cellular AMP:ATP ratio, and subsequent canonical activation of AMPK. The $\alpha 1$ -selectivity of Compound 13 makes it a valuable tool for studying the specific roles of this AMPK isoform in various cellular processes.

This application note provides a detailed protocol for assessing the activity of AMPK in response to treatment with Compound 13 in a cell-based assay format.

Signaling Pathway





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Caption: AMPK activation pathway by Compound 13.

Experimental Protocols

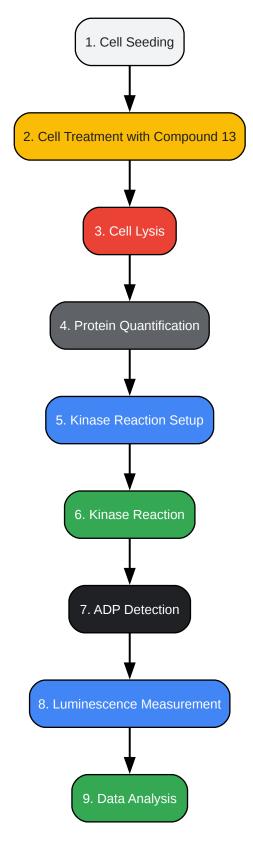
This protocol describes a cell-based assay to measure AMPK activity following treatment with Compound 13. The method utilizes a luminescent kinase assay that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents

- Cell Line: SH-SY5Y human neuroblastoma cells or other appropriate cell line.
- Cell Culture Medium: DMEM/F-12, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Compound 13 (C13): Stock solution in DMSO.
- Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- AMPK Kinase Assay Kit: (e.g., ADP-Glo™ Kinase Assay, Promega, Cat. #V9101).
- Recombinant AMPK enzyme and substrate: (if using a biochemical assay format).
- Microplate Reader: Capable of measuring luminescence.
- Standard laboratory equipment: Pipettes, sterile tubes, 96-well plates, etc.



Experimental Workflow



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Caption: Workflow for AMPK activity assay.

Detailed Protocol

- Cell Culture and Seeding:
 - Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
 - Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
- Compound 13 Treatment:
 - \circ Prepare serial dilutions of Compound 13 in cell culture medium. A final concentration range of 5-25 μ M is a good starting point based on published data.
 - Include a vehicle control (DMSO) and a positive control if available (e.g., AICAR).
 - Remove the old medium from the cells and add the medium containing the different concentrations of Compound 13.
 - Incubate the cells for the desired time period (e.g., 1-4 hours).
- Cell Lysis:
 - After incubation, wash the cells with ice-cold PBS.
 - Add an appropriate volume of lysis buffer with protease and phosphatase inhibitors to each well.
 - Incubate on ice for 15-20 minutes with gentle agitation.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the kinase activity.



- AMPK Activity Assay (using ADP-Glo™ as an example):
 - Kinase Reaction Setup: In a new 96-well plate, add the cell lysate (containing a standardized amount of protein), AMPK substrate (e.g., SAMStide peptide), and kinase reaction buffer as per the manufacturer's instructions.
 - Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction.
 - Incubate at 30°C for the recommended time (e.g., 30-60 minutes).
 - Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luminescent signal. Incubate at room temperature for 30 minutes.
 - Measure Luminescence: Read the luminescence on a microplate reader. The signal is proportional to the amount of ADP produced and thus the AMPK activity.
- Data Analysis:
 - Normalize the luminescence readings to the protein concentration of each sample.
 - Express the data as relative AMPK activity compared to the vehicle control.
 - Plot the dose-response curve for Compound 13 and determine the EC50 value if desired.

Quantitative Data Summary

The following table summarizes representative quantitative data on the effects of Compound 13 from published studies.



Cell Line	Compound 13 Concentrati on	Incubation Time	Observed Effect	Fold Change in AMPK Activity (approx.)	Reference
SH-SY5Y	5 μΜ	Not Specified	Increased AMPK Activity	~2.5	
SH-SY5Y	10 μΜ	Not Specified	Increased AMPK Activity	~4.0	
SH-SY5Y	25 μΜ	Not Specified	Increased AMPK Activity	~5.5	
Melanoma Cells (A375, OCM-1)	1-10 μΜ	48 hours	Inhibition of cell proliferation	Not Applicable	
Primary Hepatocytes	Not Specified	Not Specified	Inhibition of lipogenesis	Not Applicable	

Conclusion

Compound 13 is a valuable pharmacological tool for the targeted activation of the AMPK α 1 isoform. The provided protocol offers a robust framework for researchers to quantify the cellular activity of AMPK in response to this compound. This will enable further investigation into the downstream signaling and physiological consequences of AMPK α 1 activation in various experimental models. It is always recommended to optimize assay conditions, such as cell number, compound concentration, and incubation times, for each specific cell line and experimental setup.

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